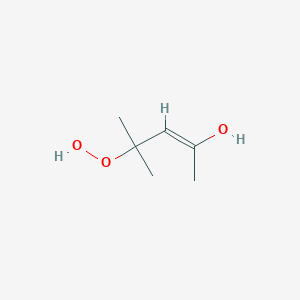
4-Hydroperoxy-4-methyl-2-pentene-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroperoxy-4-methyl-2-pentene-2-ol, also known as HPMPA, is an organic compound that belongs to the family of hydroperoxides. It is a colorless liquid with a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. HPMPA is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 4-Hydroperoxy-4-methyl-2-pentene-2-ol is not fully understood. However, it is believed to act as a free radical scavenger and an inhibitor of lipid peroxidation. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Hydroperoxy-4-methyl-2-pentene-2-ol in lab experiments is its high reactivity and versatility. It can be easily modified to suit various experimental conditions. However, the high reactivity of 4-Hydroperoxy-4-methyl-2-pentene-2-ol also makes it difficult to handle and store. It is also a highly toxic compound and requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 4-Hydroperoxy-4-methyl-2-pentene-2-ol. One potential area of research is the development of new synthetic methods for 4-Hydroperoxy-4-methyl-2-pentene-2-ol that are more efficient and environmentally friendly. Another area of research is the investigation of 4-Hydroperoxy-4-methyl-2-pentene-2-ol's potential applications in the field of nanotechnology. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have unique properties that could be exploited for the synthesis of new materials with novel properties. Finally, the potential use of 4-Hydroperoxy-4-methyl-2-pentene-2-ol as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
4-Hydroperoxy-4-methyl-2-pentene-2-ol can be synthesized through a multistep process that involves the oxidation of 4-methyl-2-pentene-2-ol using hydrogen peroxide and a catalyst such as tungsten oxide. The resulting product is then purified through distillation and recrystallization to obtain pure 4-Hydroperoxy-4-methyl-2-pentene-2-ol.
Applications De Recherche Scientifique
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been investigated for its antitumor and antiviral properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
In agriculture, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a plant growth regulator and has been shown to improve crop yield and quality. In material science, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a precursor for the synthesis of various polymers and resins.
Propriétés
Numéro CAS |
154319-94-5 |
|---|---|
Nom du produit |
4-Hydroperoxy-4-methyl-2-pentene-2-ol |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
Clé InChI |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C(C)(C)OO)/O |
SMILES |
CC(=CC(C)(C)OO)O |
SMILES canonique |
CC(=CC(C)(C)OO)O |
Synonymes |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
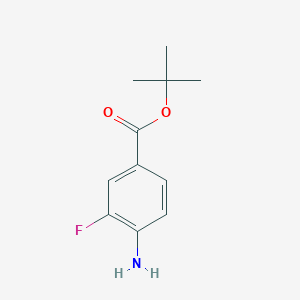
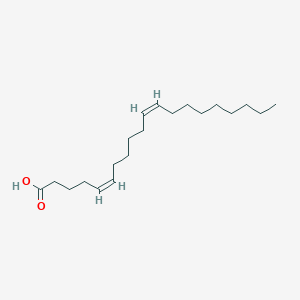
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
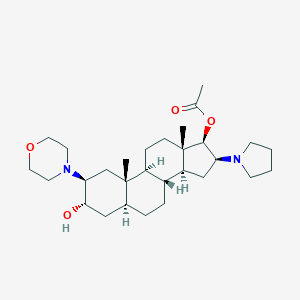
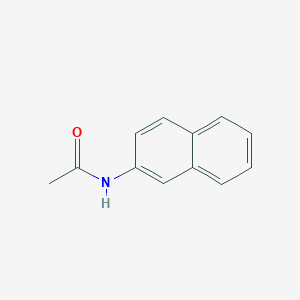
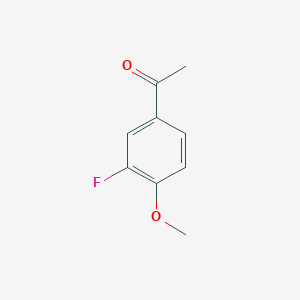
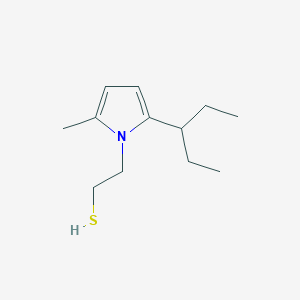
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
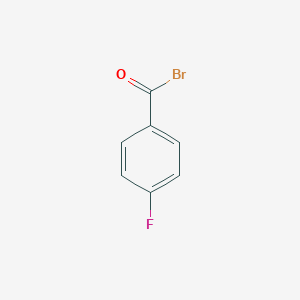

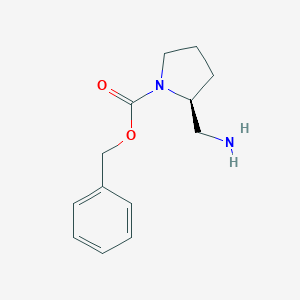
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
